1-(3,5-Dimethylpiperidin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol hydrochloride
Description
This compound is a synthetic hydrochloride salt featuring a propan-2-ol backbone substituted with a 3,5-dimethylpiperidine moiety and a 1-ethynylcyclohexyloxy group. The ethynylcyclohexyloxy group may enhance lipophilicity, influencing blood-brain barrier penetration or metabolic stability, while the dimethylpiperidine moiety could modulate receptor selectivity .
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.ClH/c1-4-18(8-6-5-7-9-18)21-14-17(20)13-19-11-15(2)10-16(3)12-19;/h1,15-17,20H,5-14H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNHJWINMNSXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2(CCCCC2)C#C)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Pharmacological Implications
The table below compares key structural and functional attributes of the target compound with related molecules:
Functional and Pharmacokinetic Differences
Receptor Selectivity: The target compound’s 3,5-dimethylpiperidine group may confer distinct receptor-binding profiles compared to metoprolol’s isopropylamino group or benidipine’s dihydropyridine core. Piperidine derivatives often exhibit enhanced affinity for adrenergic or serotonin receptors .
Metabolic Stability: The ethynyl group in the target compound may resist oxidative metabolism, improving half-life over analogues like the discontinued 2,4-dimethylphenoxy derivative . In contrast, Impurity G(EP) (MM0439.07) contains a tetrahydronaphthalenyloxy group, which could undergo rapid hepatic oxidation .
Synthetic Challenges: The target compound’s ethynylcyclohexyloxy group requires specialized synthetic routes (e.g., Sonogashira coupling), unlike simpler phenoxy derivatives . Discontinued analogues (e.g., compound) may have faced scalability or purity challenges during manufacturing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
